REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:9]=[C:8]([OH:10])[C:7]([NH2:11])=[CH:6][C:4]=1[OH:5].[C:12]1([C:18](Cl)(Cl)Cl)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[C:12]1([C:18]2[O:5][C:4]3[CH:6]=[C:7]4[N:11]=[C:18]([C:12]5[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=5)[O:10][C:8]4=[CH:9][C:3]=3[N:2]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
5.9 g
|
Type
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reactant
|
Smiles
|
Cl.NC1=C(O)C=C(C(=C1)O)N
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Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were placed and at 180° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The reaction product was extracted twice with 150 ml of xylene
|
Type
|
TEMPERATURE
|
Details
|
heated at 125° C
|
Type
|
CUSTOM
|
Details
|
After two recrystallizations from xylene the melting point was 319°-323° C.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1OC2=C(N1)C=C1C(N=C(O1)C1=CC=CC=C1)=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |